|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:7](=O)[CH3:8])[S:5][CH:6]=1.O.[NH2:11][C:12]([NH2:14])=[S:13]>C(OCC)C.BrBr.CCO>[NH2:14][C:12]1[S:13][CH:8]=[C:7]([C:4]2[S:5][CH:6]=[C:2]([Cl:1])[CH:3]=2)[N:11]=1
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|
Name
|
|
|
Quantity
|
4.18 g
|
|
Type
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reactant
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|
Smiles
|
ClC=1C=C(SC1)C(C)=O
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|
Name
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|
|
Quantity
|
30 mL
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|
Type
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solvent
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|
Smiles
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C(C)OCC
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Name
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|
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Quantity
|
1.5 mL
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|
Type
|
solvent
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|
Smiles
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BrBr
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|
Name
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|
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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|
Details
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the mixture was stirred at room temperature for 2 hours
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|
Rate
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UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
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|
Type
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EXTRACTION
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|
Details
|
the organic phase was extracted
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Type
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WASH
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Details
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The obtained organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
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|
Details
|
The solvent was evaporated under reduced pressure
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Type
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CUSTOM
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|
Details
|
to obtain brominated compound
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|
Type
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STIRRING
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Details
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the mixture was stirred at 80° C. overnight
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|
Duration
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8 (± 8) h
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Type
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FILTRATION
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|
Details
|
The precipitate was filtered
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Type
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CUSTOM
|
|
Details
|
obtained solution
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Type
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CUSTOM
|
|
Details
|
was evaporated under reduced pressure
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Type
|
ADDITION
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|
Details
|
Chloroform was added
|
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Type
|
WASH
|
|
Details
|
an organic layer was washed with aqueous potassium carbonate and brine
|
|
Type
|
DRY_WITH_MATERIAL
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|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained by the evaporation of the solvent under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
was washed with hexane
|
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
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|
Smiles
|
NC=1SC=C(N1)C=1SC=C(C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.57 g | |
| YIELD: CALCULATEDPERCENTYIELD | 45.6% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |